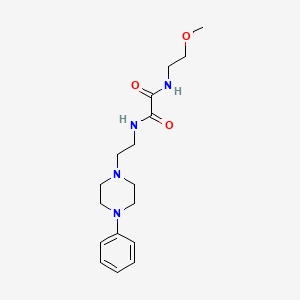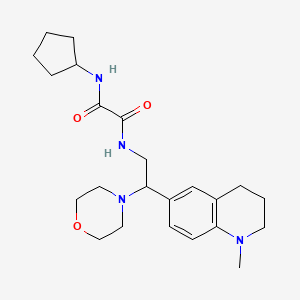
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as MEOP or LY2812223, is a novel compound that has gained significant attention in the field of neuroscience research. MEOP is a potent and selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which has been implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression.
Mécanisme D'action
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that modulates the release of glutamate, a major excitatory neurotransmitter in the brain. By blocking mGluR2, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide reduces the inhibitory tone on glutamate release, leading to increased glutamate levels in specific brain regions. This mechanism of action is thought to underlie the therapeutic effects of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in neuropsychiatric disorders.
Biochemical and Physiological Effects
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its effects on glutamate release, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR2, which allows for precise modulation of glutamate signaling. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is also orally bioavailable and has good brain penetration, making it suitable for in vivo studies. However, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has a relatively short half-life in rodents, which can limit its duration of action in some experiments.
Orientations Futures
There are several future directions for research on N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. One area of interest is the potential therapeutic effects of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in human neuropsychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in schizophrenia and anxiety disorders. Another area of interest is the development of new compounds that target mGluR2 and related receptors. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has served as a valuable tool for understanding the role of glutamate signaling in neuropsychiatric disorders, and further research in this area may lead to the development of novel treatments for these conditions.
Méthodes De Synthèse
The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide was first reported by Eli Lilly and Company in 2012. The method involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanol with oxalyl chloride to form the corresponding oxalyl chloride derivative, which is then reacted with 2-methoxyethylamine to yield N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. The purity of N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been extensively studied in preclinical models of neuropsychiatric disorders. In animal models of schizophrenia, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to improve cognitive deficits and reduce hyperactivity and stereotypy. In models of anxiety and depression, N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to reduce anxiety-like and depressive-like behaviors. N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has also been shown to have potential therapeutic effects in addiction, pain, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-24-14-8-19-17(23)16(22)18-7-9-20-10-12-21(13-11-20)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWTNZAABOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)
![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2979404.png)
![8-(4-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2979409.png)

![N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2979411.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2979412.png)
![(E)-2-cyano-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2979413.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979414.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide](/img/structure/B2979415.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)
